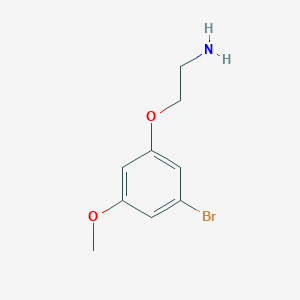

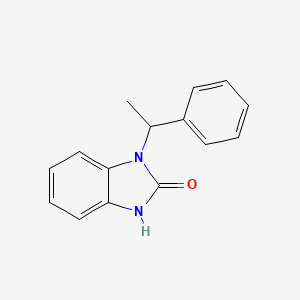

1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene, also known as Brolamfetamine, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist for the serotonin 5-HT2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuropsychiatry.

Aplicaciones Científicas De Investigación

Catalytic Applications

1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene and related compounds have been reported to act as catalysts in various chemical reactions. For instance, a derivative of this compound, 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene (BABMB), has been used as a catalyst in the conversion of epoxides into 2-hydroxyethyl thiocyanates, providing a convenient and efficient procedure for the synthesis of these compounds with high yield and regioselectivity. This process is particularly useful for creating biologically active molecules (Niknam, 2004). Similarly, BABMB has been employed in the cleavage of epoxides into vicinal iodo alcohols and bromo alcohols, occurring regioselectively under neutral and mild conditions, even when sensitive functional groups are present (Niknam & Nasehi, 2002).

Pharmaceutical Applications

Compounds structurally related to 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene have been synthesized for pharmacokinetic and pharmacodynamic evaluation. For example, 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was synthesized for in vivo evaluations, highlighting the potential of such compounds in pharmaceutical research (Wang, Fawwaz, & Heertum, 1993).

Molecular Scaffold Applications

The use of derivatives of 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene as molecular scaffolds has been documented in the literature. For instance, compounds like 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene have been utilized as scaffolds for various molecular receptors. Detailed practical synthetic procedures starting from benzene to prepare versatile molecular scaffolds like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene have been reported, emphasizing the importance of such compounds in molecular engineering (Wallace et al., 2005).

Corrosion Inhibition

Derivatives of 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene have been investigated for their corrosion inhibition properties. For example, 2-aminobenzene-1,3-dicarbonitriles derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. Among these, certain derivatives exhibited remarkable inhibition efficiency, providing insights into the potential applications of these compounds in industrial settings (Verma, Quraishi, & Singh, 2015).

Anticancer Activity

Some derivatives of 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene have been synthesized and screened for cytotoxic activity against human cancer cell lines. Compounds functionalized with diverse methoxybenzenes have shown high activity at micromolar concentration, indicating the potential of these compounds in anticancer drug development (Reddy et al., 2017).

Propiedades

IUPAC Name |

2-(3-bromo-5-methoxyphenoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-8-4-7(10)5-9(6-8)13-3-2-11/h4-6H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJUOUCZINABFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)OCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)

![(1-(4-methylbenzyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-imidazol-5-yl)methanol](/img/structure/B2447808.png)

![1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2447809.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2447810.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2447816.png)

![(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2447820.png)